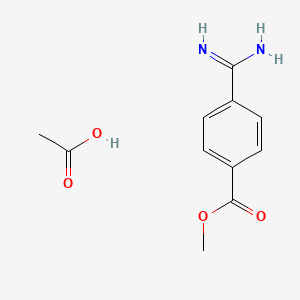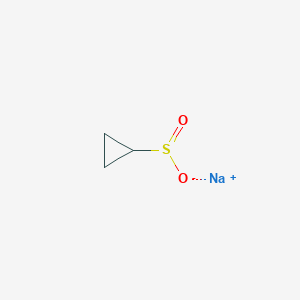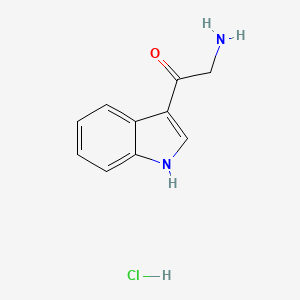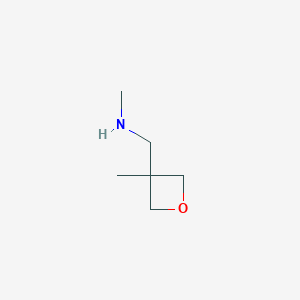![molecular formula C22H22BrN B1388423 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide CAS No. 884863-08-5](/img/structure/B1388423.png)
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide
Vue d'ensemble
Description
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide (TMBIB) is an organic compound that is widely used in scientific research. It is a member of the benz[e]indolium family of compounds and is known for its unique properties. TMBIB has been studied for its potential applications in drug synthesis, biochemical studies, and physiological effects.
Applications De Recherche Scientifique
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been studied for its potential applications in scientific research. It has been used in drug synthesis, as a fluorescent probe for the detection of aldehydes, and as an inhibitor of enzymes. It has also been used in biochemical studies to study the effects of various compounds on cellular processes. Furthermore, it has been used in physiological studies to study the effects of various compounds on the body.
Mécanisme D'action
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide works by binding to certain molecules in the body, such as enzymes, receptors, or other proteins. Its binding activity is dependent on the structure of the molecule it is binding to. For example, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide binds to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This binding activity inhibits the enzyme’s activity, which leads to an increase in the levels of acetylcholine in the body.
Effets Biochimiques Et Physiologiques
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been studied for its biochemical and physiological effects. In biochemical studies, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been shown to inhibit the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects. For example, acetylcholine is involved in the regulation of mood, memory, and learning, so an increase in acetylcholine levels can lead to improvements in these areas. In physiological studies, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide has several advantages for use in lab experiments. It is relatively easy to synthesize, and is stable and non-toxic. Furthermore, it is soluble in a variety of solvents, including water. However, there are some limitations to its use in lab experiments. It is relatively expensive, and it may not be suitable for use in certain experiments due to its structure.
Orientations Futures
There are several potential future directions for the use of 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide in scientific research. It could be used to develop new drugs and therapies for a variety of conditions. It could also be used to study the effects of various compounds on cellular processes, as well as their effects on the body. Additionally, it could be used to develop new fluorescent probes for the detection of aldehydes. Finally, 1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide could be used to develop new inhibitors of enzymes, which could be used to treat various diseases.
Propriétés
IUPAC Name |
3-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N.BrH/c1-16-17(2)23(3,15-18-9-5-4-6-10-18)21-14-13-19-11-7-8-12-20(19)22(16)21;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKOFPUHVNSZME-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)CC4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670471 | |
| Record name | 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide | |
CAS RN |
884863-08-5 | |
| Record name | 3-Benzyl-1,2,3-trimethyl-3H-benzo[e]indol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



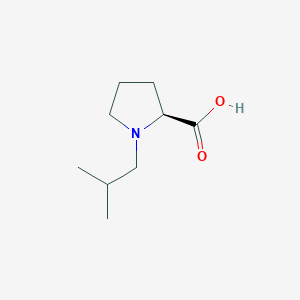



![2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1388354.png)

